2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde
Description
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde is an organic compound featuring a tetrahydro-2H-pyran-4-yl (THP) ring connected via a methoxy ether linkage to an acetaldehyde group. This structure confers unique reactivity, particularly due to the aldehyde moiety, which is prone to nucleophilic additions and oxidation.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(oxan-4-ylmethoxy)acetaldehyde |
InChI |
InChI=1S/C8H14O3/c9-3-6-11-7-8-1-4-10-5-2-8/h3,8H,1-2,4-7H2 |
InChI Key |
KUIJOSZNTAZXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde typically involves the reaction of tetrahydropyran with methoxyacetaldehyde under controlled conditions. One common method involves the use of acid catalysts to facilitate the formation of the desired product. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain high-quality 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and strong bases can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetic acid.
Reduction: Formation of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of Bioactive Compounds
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde is utilized as an intermediate in the synthesis of bioactive molecules. For example, it has been employed in the total synthesis of complex natural products and pharmaceuticals. The aldehyde functionality allows for easy manipulation in synthetic pathways, facilitating the introduction of various substituents that can enhance biological activity.
Antiviral Research
Recent studies have explored the potential antiviral properties of compounds derived from 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde. For instance, derivatives have shown promise as inhibitors against viral proteases, which are critical targets in the treatment of viral infections such as Zika virus and SARS-CoV-2. The compound's ability to form non-covalent interactions with viral proteins enhances its efficacy as a lead compound in antiviral drug development .
Material Science
In material science, this compound is investigated for its role in developing new polymeric materials. Its methoxy group can participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices.
Case Study 1: Synthesis of Antiviral Agents
A study focused on optimizing compounds derived from 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde for antiviral activity against SARS-CoV-2. Researchers synthesized several derivatives and tested their efficacy in vitro. The results indicated that certain modifications to the molecular structure significantly enhanced antiviral potency, highlighting the compound's utility as a scaffold for drug design .
Case Study 2: Development of Chiral Precursors
Another research effort involved using 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde as a chiral precursor in asymmetric synthesis. The compound was transformed into various chiral intermediates that served as building blocks for synthesizing enantiomerically pure pharmaceuticals. This application underscores the importance of this compound in producing compounds with specific stereochemical configurations necessary for biological activity .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Bioactive Compound Synthesis | Intermediate for complex natural products | Effective in synthesizing compounds with enhanced activity |
| Antiviral Research | Potential inhibitors for viral proteases | Derivatives showed significant antiviral activity |
| Material Science | Building blocks for polymeric materials | Contributed to the development of tailored materials |
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyran ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The THP ring is a common motif in bioactive molecules due to its stability and moderate polarity. However, functional groups attached to this ring dictate chemical behavior. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Aldehyde vs. Amine: The target compound’s aldehyde group contrasts with the amine in 4-(2-Aminoethyl)tetrahydro-2H-pyran, rendering it more electrophilic but less basic. Amines exhibit higher solubility in acidic media (e.g., forming salts), while aldehydes are neutral but reactive toward nucleophiles .
- Aldehyde vs. Ester: Methyl 2-amino-2-(THP-4-yl)acetate hydrochloride’s ester group is hydrolytically stable compared to the aldehyde, which may require protective strategies (e.g., acetal formation) during synthesis .
- Aldehyde vs. Alcohol: 2-(Tetrahydro-2H-pyran-4-yl)ethanol can be oxidized to the corresponding aldehyde, suggesting a synthetic pathway for the target compound .
Physical and Chemical Properties
- Solubility: Aldehydes generally exhibit lower aqueous solubility compared to amine salts (e.g., 4-(2-Aminoethyl)tetrahydro-2H-pyran) but higher than nonpolar ethers.
- Stability: Aldehydes are prone to oxidation (forming carboxylic acids) and polymerization, whereas esters (e.g., Methyl 2-amino-2-(THP-4-yl)acetate hydrochloride) and amines are more stable under ambient conditions .
Biological Activity
2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrahydropyran ring, which is known for its ability to enhance biological activity through various mechanisms. The methoxy and acetaldehyde functional groups contribute to its reactivity and potential interactions with biological targets.
Biological Activities
1. Anticancer Properties
Research has demonstrated that derivatives of tetrahydropyran, including 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde, exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent anti-proliferative effects against various cancer cell lines, including:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4a | HCT-116 | 0.40 |
| 4b | NCI-H460 | 0.29 |
| 5e | MDA-MB-435 | 0.36 |
These findings suggest that the presence of electron-withdrawing groups enhances cytotoxicity, indicating a structure-activity relationship that warrants further investigation .
2. Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of histone deacetylases (HDACs) has been explored. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells. Studies indicate that tetrahydropyran derivatives can effectively inhibit HDAC activity, leading to altered gene expression and subsequent growth inhibition in cancer cells .
3. Antimicrobial Activity
Tetrahydropyran derivatives have also shown promise in antimicrobial applications. For example, compounds synthesized from similar structures have demonstrated efficacy against Leishmania donovani, a pathogen responsible for leishmaniasis. The mechanism appears to involve the generation of reactive oxygen species (ROS), which disrupt cellular processes in the pathogen .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several tetrahydropyran derivatives, including modifications of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde. The results indicated that specific structural modifications significantly enhanced their cytotoxicity against glioblastoma cells, showcasing their potential as novel therapeutic agents .
Case Study 2: HDAC Inhibition
In another investigation focusing on HDAC inhibitors, several tetrahydropyran-based compounds were synthesized and tested for their inhibitory effects on HDAC1 and HDAC2. The results revealed that certain derivatives exhibited comparable potency to established inhibitors like SAHA, highlighting their therapeutic potential in cancer treatment .
The biological activities of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde can be attributed to its ability to interact with various cellular targets:
- Induction of Apoptosis: By modulating histone acetylation through HDAC inhibition.
- Generation of ROS: Leading to oxidative stress in microbial pathogens.
- Alteration of Signal Transduction Pathways: Affecting cell cycle regulation and apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde, and what key reaction conditions should be optimized?
- Methodology : Synthesis typically involves etherification of tetrahydropyran-4-methanol followed by oxidation of the resulting primary alcohol to the aldehyde.
- Etherification : Use Mitsunobu conditions (e.g., DIAD, PPh₃) or alkylation with a halogenated acetaldehyde precursor. Tetrahydropyran protection with 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) is effective for stabilizing intermediates .
- Oxidation : Optimize oxidation of the alcohol using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to carboxylic acids. Strong oxidants (e.g., KMnO₄, CrO₃) require careful pH and temperature control .
Q. How can the stability of the aldehyde group in this compound be assessed under different storage conditions?
- Methodology :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use stabilizers like hydroquinone or BHT for long-term storage.
- Analysis : Monitor degradation via HPLC or GC-MS over time. Aldehyde stability can be assessed by tracking the appearance of carboxylic acid byproducts (e.g., using IR spectroscopy for C=O stretch at ~1700 cm⁻¹) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms ether linkage (δ 3.5–4.5 ppm for OCH₂) and aldehyde proton (δ 9.5–10.0 ppm). 2D NMR (COSY, HSQC) resolves tetrahydropyran ring conformation .
- Chromatography : HPLC with UV detection (λ ~280 nm for aldehydes) or GC-MS for volatile derivatives (e.g., oximes).
- Elemental Analysis : Verify molecular formula (C₉H₁₄O₃) to confirm purity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Model the aldehyde's electrophilicity using Fukui indices or LUMO maps. Predict regioselectivity in reactions with amines or hydrazines.
- MD Simulations : Study solvent effects (e.g., THF vs. DCM) on reaction kinetics. Tools like Gaussian or ORCA are recommended .
Q. What strategies can mitigate side reactions during the oxidation step in its synthesis?
- Methodology :
- Reagent Choice : Use Swern oxidation (oxalyl chloride/DMSO) for milder conditions. Avoid acidic media to prevent acetal formation.
- Temperature Control : Maintain temperatures below 0°C during oxidation to suppress aldol condensation.
- Workup : Quench excess oxidant with NaHSO₃ or ascorbic acid to minimize byproducts .
Q. How does the steric environment of the tetrahydropyran ring influence the aldehyde's reactivity in condensation reactions?
- Methodology :
- Steric Maps : Use X-ray crystallography (as in ) to analyze ring conformation. Bulky substituents at the 4-position hinder nucleophilic attack on the aldehyde.
- Kinetic Studies : Compare reaction rates with analogous linear ethers (e.g., THF derivatives). Steric hindrance typically reduces reaction rates by 20–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
